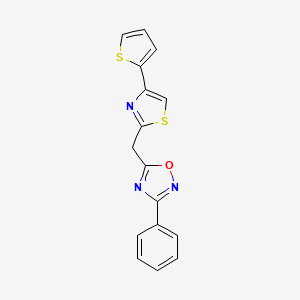
3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its utility in various fields such as optoelectronics, pharmaceuticals, and materials science due to its interesting photophysical and electrochemical properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can involve various starting materials and reaction pathways. For instance, the synthesis of related compounds has been reported through the reaction of isoxazoly] thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and cyclocondensation with ethyl acetoacetate and triethyl orthoformate . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been studied using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical calculations using ab initio Hartree Fock and density functional theory methods . These studies help in understanding the geometric parameters, vibrational frequencies, and the distribution of electron densities within the molecule, which are crucial for predicting the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be inferred from studies on their photophysical properties and computational analyses. The HOMO-LUMO energy gap, chemical hardness, and molecular electrostatic potential plots provide insights into the reactive centers of the molecules, indicating potential electrophilic and nucleophilic sites . These properties are essential for understanding how these compounds might interact in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The photophysical properties, such as absorption and emission spectra, have been studied in different solvents, revealing information about the ground and excited state dipole moments . The electrochemical properties have been investigated using cyclic voltammetry, complemented by DFT calculations, which are indicative of their potential in optoelectronic applications . Additionally, some derivatives have shown promising anticancer activity against various human cancer cell lines, suggesting potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Pharmacological Potential
Heterocyclic compounds such as 1,3,4-thiadiazoles and oxadiazoles, including structures similar to 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, are noted for their wide pharmacological potential. These compounds serve as crucial scaffolds in medicinal chemistry, offering extensive possibilities for chemical modifications. They exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The presence of 1,3,4-oxadiazole and thiadiazole cores contributes significantly to enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors, highlighting their importance in drug development (Lelyukh, 2019).
Synthetic and Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffolds are pivotal in various fields beyond pharmacology, including material science and organic electronics. Their synthesis methods, such as dehydrogenative cyclization and oxidative annulation, facilitate the creation of photoluminescent frameworks. These compounds are particularly valuable in developing chemosensors due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites for metal ions. This makes them prominent candidates for selective metal-ion sensing applications, demonstrating the versatility of oxadiazole derivatives (Sharma, Om, & Sharma, 2022).
Contribution to New Drug Development
The oxadiazole nucleus is integral to new drug development, offering a broad spectrum of biological activities. Compounds containing 1,3,4-oxadiazole units are recognized for their potential in treating a variety of diseases due to their unique properties as analgesic, anti-inflammatory, antimicrobial, antitumor, and antiviral agents. These compounds' therapeutic efficacy, coupled with their role as bioisosteres for carboxylic acids, amides, and esters, underlines their significance in the synthesis of novel medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Eigenschaften
IUPAC Name |
3-phenyl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-2-5-11(6-3-1)16-18-14(20-19-16)9-15-17-12(10-22-15)13-7-4-8-21-13/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIDDWSXWOEZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

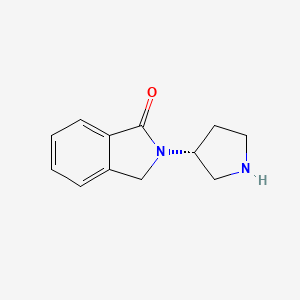
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
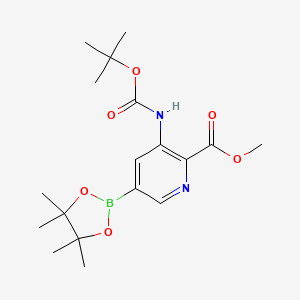

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)
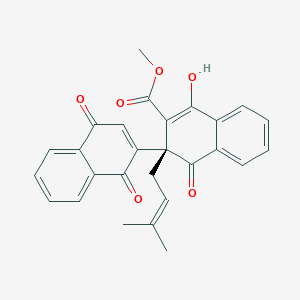

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
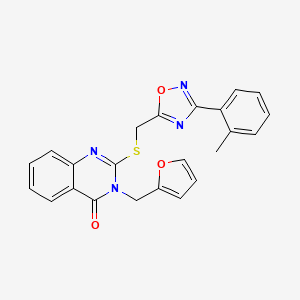
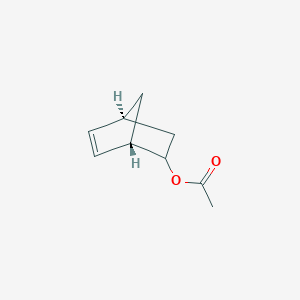
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
